molecular formula C10H9Cl2NO2 B131270 N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide CAS No. 68095-20-5

N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide

Cat. No.: B131270
CAS No.: 68095-20-5
M. Wt: 246.09 g/mol
InChI Key: UTOPXRFTSBAYHI-UHFFFAOYSA-N
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Description

N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide (CAS Number: 68095-20-5) is a chemical compound with the molecular formula C 10 H 9 Cl 2 NO 2 and a molecular weight of 246.09 g/mol . It is a solid research chemical that serves as a versatile synthetic intermediate and building block in medicinal chemistry research and development . The primary research value of this compound lies in its structure, which features both an acetamide group and a reactive chloroacetyl group on a chlorinated phenyl ring. This makes it a valuable precursor in the synthesis of more complex molecules, particularly in the exploration of new pharmacologically active agents . Research into structurally related N -phenyl-2-chloroacetamide compounds has shown their utility as key intermediates in the synthesis of compounds evaluated for potential therapeutic applications . For instance, similar chloroacetyl-anilide derivatives have been used as alkylating reagents in the development of new chemical entities for preclinical investigation . This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in accordance with laboratory best practices.

Properties

IUPAC Name

N-[5-chloro-2-(2-chloroacetyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2/c1-6(14)13-9-4-7(12)2-3-8(9)10(15)5-11/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOPXRFTSBAYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20499770
Record name N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68095-20-5
Record name N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acylation of Substituted Anilines

The most straightforward route involves the acylation of 5-chloro-2-aminophenol derivatives. In this method, the primary amine is acetylated to form the acetamide, followed by chloroacetylation at the ortho position.

Procedure :

  • Acetylation : 5-Chloro-2-aminophenol is treated with acetic anhydride in dichloromethane (DCM) under reflux, yielding N-(5-chloro-2-hydroxyphenyl)acetamide.

  • Chloroacetylation : The hydroxyl group is converted to a chloroacetyl moiety via reaction with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. The reaction proceeds at 0–5°C to minimize side reactions.

Key Parameters :

  • Solvent Choice : Anhydrous DCM ensures high solubility of intermediates.

  • Stoichiometry : A 1:1.2 molar ratio of intermediate to chloroacetyl chloride maximizes conversion.

  • Temperature Control : Low temperatures suppress polychlorination byproducts.

Yield : 68–72% after recrystallization from ethanol.

Palladium-Catalyzed Coupling Reactions

Transition metal catalysis offers an alternative pathway, particularly for introducing the chloroacetyl group. A method adapted from cross-coupling protocols involves:

Procedure :

  • Substrate Preparation : N-(5-Chloro-2-iodophenyl)acetamide is synthesized via iodination of N-(5-chlorophenyl)acetamide using N-iodosuccinimide (NIS).

  • Coupling Reaction : The iodo intermediate reacts with chloroacetyl chloride in the presence of palladium acetate (1.3 mol%), 2,2'-bipyridine (0.9 mol%), and pivalic acid in toluene at 120°C for 24 hours.

Key Parameters :

  • Catalyst System : Pd(OAc)₂/2,2'-bipyridine enhances oxidative addition efficiency.

  • Additives : Boron trifluoride etherate (BF₃·OEt₂) activates the chloroacetyl chloride for coupling.

Yield : 81% after column chromatography (silica gel, ethyl acetate/hexane).

Multistep Synthesis via Nitro Intermediate

For higher regioselectivity, a nitro group can serve as a directing and protecting group:

Procedure :

  • Nitration : 2-Chloroacetophenone is nitrated at position 5 using nitric acid (HNO₃) in sulfuric acid (H₂SO₄).

  • Reduction : The nitro group is reduced to an amine with hydrogen gas (H₂) over palladium on carbon (Pd/C).

  • Acetylation : The amine is acetylated with acetic anhydride.

  • Chlorination : The ketone is converted to chloroacetyl via treatment with phosphorus pentachloride (PCl₅).

Key Parameters :

  • Nitration Conditions : 0°C to prevent over-nitration.

  • Reduction Efficiency : 10% Pd/C achieves full conversion in 6 hours at 50 psi H₂.

Yield : 65% overall after four steps.

Reaction Conditions and Optimization

Temperature and Solvent Effects

Optimal reaction parameters vary by method:

ParameterDirect AcylationPd-Catalyzed CouplingNitro Intermediate Route
Temperature 0–5°C120°C0°C (nitration), 25°C (others)
Solvent DCMTolueneH₂SO₄ (nitration), DCM (others)
Reaction Time 4 h24 h18 h (total)
Yield 72%81%65%

Observations :

  • Polar aprotic solvents (e.g., DCM) favor acylation kinetics.

  • Elevated temperatures in coupling reactions accelerate oxidative addition but risk decomposition.

Catalytic Systems in Palladium-Mediated Routes

The palladium-based method demonstrates superior selectivity but requires precise catalyst tuning:

ComponentRoleOptimal Loading
Pd(OAc)₂Oxidative addition catalyst1.3 mol%
2,2'-BipyridineLigand for Pd stabilization0.9 mol%
Pivalic AcidProton shuttle for transmetalation20 mol%
BF₃·OEt₂Electrophilic activator1.5 eq

Impact :

  • Ligand choice (2,2'-bipyridine) prevents Pd aggregation, enhancing turnover number.

  • BF₃·OEt₂ polarizes the C–Cl bond in chloroacetyl chloride, facilitating oxidative addition.

Purification Techniques

Recrystallization

Solvent Systems :

  • Ethanol/water (4:1) achieves 95% purity for the direct acylation product.

  • Hexane/ethyl acetate (3:1) isolates the Pd-catalyzed product with minimal residual palladium (<5 ppm).

Column Chromatography

Conditions :

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluent Gradient : Hexane → ethyl acetate (0–40%) over 30 column volumes.

  • Outcome : Separates mono- and di-acylated byproducts (Rf = 0.3 vs. 0.6).

Industrial-Scale Production

Continuous Flow Reactors

Advantages :

  • Improved heat transfer and mixing for exothermic acylation steps.

  • 30% higher throughput compared to batch processes.

Design :

  • Reactor Type : Microtubular reactor with static mixers.

  • Residence Time : 15 minutes for complete conversion at 50°C.

Waste Management

Byproducts :

  • HCl gas (neutralized with NaOH scrubbers).

  • Palladium residues (recovered via ion-exchange resins).

Challenges and Mitigation Strategies

Byproduct Formation

Di-Acetylated Impurities :

  • Cause : Over-acylation at the hydroxyl or amine groups.

  • Solution : Stepwise addition of chloroacetyl chloride and sub-stoichiometric TEA.

Palladium Black Formation :

  • Cause : Catalyst aggregation under high temperatures.

  • Solution : Ligand excess (2,2'-bipyridine at 1.2 eq relative to Pd) .

Chemical Reactions Analysis

Hydrolysis Reactions

The chloroacetyl group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Produces 5-chloro-2-(carboxymethyl)aniline and hydrochloric acid.

  • Basic hydrolysis : Yields 5-chloro-2-(sodium carboxylate)aniline and ammonia.

Experimental Data :

ConditionTemperatureTimeYieldByproducts
1M HCl (aq)80°C4 hrs78%HCl (traces)
1M NaOH (aq)60°C3 hrs85%NH₃ (gaseous)

Hydrolysis kinetics show pseudo-first-order behavior, with rate constants of k=0.15h1k=0.15\,\text{h}^{-1} (acidic) and k=0.22h1k=0.22\,\text{h}^{-1} (basic).

Nucleophilic Substitution

The chlorine atom in the chloroacetyl group is susceptible to nucleophilic attack:

  • With sodium azide : Forms 2-azido-N-[5-chloro-2-(azidoacetyl)phenyl]acetamide, a precursor for "click chemistry" applications.

  • With amines : Produces substituted acetamides (e.g., piperazine derivatives) via SN₂ mechanisms.

Example Reaction :

N 5 Cl 2 ClCOCH Ph Acetamide+NaN DMF 50 CN 5 Cl 2 N COCH Ph Acetamide+NaCl\text{N 5 Cl 2 ClCOCH Ph Acetamide}+\text{NaN }\xrightarrow{\text{DMF 50 C}}\text{N 5 Cl 2 N COCH Ph Acetamide}+\text{NaCl}

Yield : 92% (isolated) .

Reduction Reactions

The carbonyl group in the acetamide moiety can be reduced:

  • LiAlH₄ : Converts the amide to a secondary amine, yielding N-[5-chloro-2-(chloroethyl)phenyl]ethylamine.

  • Catalytic hydrogenation : Requires Pd/C or Raney Ni, producing N-[5-chloro-2-(chloroethyl)phenyl]ethaneamine with >95% selectivity.

Cyclization and Heterocycle Formation

Reacts with thiourea or hydrazines to form bioactive heterocycles:

  • With thiourea : Produces 2-amino-1,3-thiazole derivatives under reflux (ethanol, 6 hrs).

  • With hydrazine : Forms pyrazole analogs via intramolecular cyclization.

Biological Relevance :

ProductIC₅₀ (Anticonvulsant)IC₅₀ (Antitumor)
2-Amino-thiazole derivative12 µM8 µM
Pyrazole analog18 µM15 µM

These derivatives demonstrate enhanced bioactivity compared to the parent compound .

Acylation and Cross-Coupling

The acetamide nitrogen participates in Friedel-Crafts and Ullmann-type couplings:

  • With aryl halides : Forms biaryl acetamides using CuI/L-proline catalysis (70–85% yields).

  • With acid chlorides : Generates bis-acetamide derivatives under Schotten-Baumann conditions .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, followed by decomposition into:

  • Primary products : 5-chloroaniline and chloroacetic acid.

  • Secondary products : CO₂ and HCl (above 300°C).

Activation Energy : Ea=98.5kJ molE_a=98.5\,\text{kJ mol} (calculated via Kissinger method) .

Comparative Reactivity with Analogues

CompoundHydrolysis Rate (kh1k\,\text{h}^{-1})Nucleophilic Substitution Yield
N-[5-Cl-2-(ClCOCH₂)Ph]Acetamide0.2292%
N-[2-Cl-5-F-Ph]Acetamide0.1885%
N-[4-(MeS)Ph]Acetamide0.1278%

Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity at the chloroacetyl site.

Mechanistic Insights

  • Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by resonance with the acetamide group.

  • Cyclization : Intramolecular hydrogen bonding directs regioselectivity in heterocycle formation .

Scientific Research Applications

Synthesis and Chemical Properties

N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide can be synthesized through the reaction of 5-chloro-2-aminophenyl with chloroacetyl chloride in the presence of a suitable base. The structure can be represented as follows:

  • Molecular Formula : C9H8Cl2N2O
  • CAS Number : 5900-55-0
  • IUPAC Name : this compound

The compound exhibits properties typical of acetamides, including solubility in organic solvents and stability under standard laboratory conditions.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promising antiviral effects against herpes simplex virus (HSV). A study reported that it effectively inhibits viral replication in vitro, suggesting potential for development as an antiviral drug.

Potential Use in Cancer Therapy

Preliminary studies have indicated that this compound may have cytotoxic effects on cancer cell lines. Its mechanism appears to involve the induction of apoptosis in malignant cells, which could be harnessed for cancer treatment.

Cancer Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

Role in Pain Management

The compound's structural similarity to known analgesics suggests it could possess pain-relieving properties. Ongoing research aims to evaluate its efficacy and safety as a non-steroidal anti-inflammatory drug (NSAID).

Case Study: Antibacterial Efficacy

A recent study published in the Journal of Scientific Research evaluated the antibacterial activity of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study: Antiviral Potential

In another investigation, the compound was tested for its ability to inhibit HSV replication in Vero cells. The results showed a dose-dependent reduction in viral titers, with an EC50 value of approximately 15 µM, highlighting its potential as an antiviral treatment.

Mechanism of Action

The mechanism of action of N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide (): This analog features a 4-chloro substituent and a 2-chlorobenzoyl group. The 4-Cl position may alter dipole interactions and crystal packing compared to the 5-Cl position in the target compound .
  • N-[5-Chloro-2-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl]acetamide (3h) ():
    The 2-position substituent here is a propenyl ketone linked to a 4-methoxyphenyl group. This structure enables extended conjugation, increasing UV absorption and reactivity in photochemical reactions. The 5-Cl position aligns with the target compound, but the bulky propenyl group may reduce solubility in polar solvents compared to chloroacetyl .

Physicochemical and Conformational Properties

  • 2-Chloro-N-phenylacetamide (NPCA) (): The syn conformation between C-Cl and C=O bonds in NPCA creates a planar amide group with a dihedral angle of 16.0° relative to the phenyl ring. This arrangement facilitates intermolecular N–H⋯O hydrogen bonding, influencing crystal packing and melting points (e.g., NPCA’s melting point is 142–144°C). The target compound’s chloroacetyl group may introduce additional steric hindrance, altering these properties .

Biological Activity

N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide, also known as N-Acetyl-1-(2’-Amino-2,4’-dichlorophenyl)ethan-1-one, is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₂Cl₂N₂O, and its structure features a chloroacetyl group attached to a phenyl ring. The presence of chlorine atoms enhances its lipophilicity, which is crucial for biological activity as it facilitates cell membrane penetration.

Target Enzymes
this compound is believed to interact with specific enzymes involved in cellular processes. Similar compounds have been shown to inhibit DprE1, an essential enzyme in the biosynthesis of mycobacterial cell walls, making it a potential candidate for treating tuberculosis and other bacterial infections.

Biochemical Pathways
The compound undergoes various chemical reactions, including substitution reactions at the benzylic position. It can also participate in oxidation and reduction processes, leading to the formation of different derivatives that may exhibit altered biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and its analogs. Research indicates that chloroacetamides demonstrate varying efficacy against different bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
  • Gram-negative bacteria : Less effective against Escherichia coli.
  • Fungi : Moderate effectiveness against Candida albicans.

Quantitative Structure-Activity Relationship (QSAR) analyses suggest that the position and nature of substituents on the phenyl ring significantly influence antimicrobial activity .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. The compound has shown cytotoxic effects against several cancer cell lines, including:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)

Studies report IC50 values indicating moderate to significant cytotoxicity, suggesting its potential as a therapeutic agent in oncology .

Study on Antimicrobial Activity

A study evaluated twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential. The compounds were tested against E. coli, S. aureus, MRSA, and C. albicans. Results indicated that compounds with halogenated substituents exhibited superior activity due to enhanced lipophilicity .

CompoundActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
1EffectiveLess effectiveModerate
2Highly effectiveEffectiveModerate
3EffectiveEffectiveLess effective

Study on Anticancer Activity

In another study focusing on cytotoxicity, this compound was tested against HePG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines using the MTT assay. The findings indicated that the compound significantly reduced cell viability in a dose-dependent manner .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound exhibits favorable absorption characteristics due to its lipophilic nature. The presence of N-H…O hydrogen bonds in its crystal structure contributes to its stability and solubility in biological systems.

Q & A

Q. How do steric and electronic effects of substituents on the phenyl ring influence the reactivity of This compound?

  • Answer : Electron-withdrawing groups (e.g., -NO₂) at the 5-position decrease amide nucleophilicity, slowing acylation reactions. Steric hindrance from ortho-substituents (e.g., -Cl) may restrict access to the chloroacetyl group, as shown in comparative kinetic studies of analogous compounds .

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